Product packaging for Strongylocin 2(Cat. No.:)

Strongylocin 2

Cat. No.: B1575845
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Strongylocin 2 is a cationic, cysteine-rich antimicrobial peptide (AMP) originally isolated from the coelomocyte immune cells of the green sea urchin, Strongylocentrotus droebachiensis . This defensin-like peptide is characterized by its three disulfide bonds, which contribute to its structural stability . A notable post-translational modification identified in this family of peptides is the bromination of tryptophan residues, a feature that may influence its activity and stability . Research indicates that native strongylocins exhibit potent, broad-spectrum activity against both Gram-positive and Gram-negative bacteria . As such, this compound represents a promising candidate for investigating novel mechanisms to combat antibiotic-resistant bacterial strains . This product is intended for research purposes only and is not approved for diagnostic or therapeutic use in humans. Researchers are encouraged to consult the scientific literature for the most current findings on its structure and potential applications.

Properties

bioactivity

Gram+ & Gram-,

sequence

WNPFKKIANRNCYPKTTCETAGGKKTCKDFSCCQIVLFGKKTRAKCTVVTS

Origin of Product

United States

Discovery, Isolation, and Initial Characterization of Strongylocin 2

Identification from Marine Invertebrate Coelomocytes

Strongylocin 2 is a member of the strongylocin family, a group of cysteine-rich antimicrobial peptides (AMPs). nih.govgwu.edu These peptides are key components of the innate immune system in sea urchins. nih.govresearchgate.net

The initial discovery and characterization of the strongylocin family, including this compound, originated from the green sea urchin, Strongylocentrotus droebachiensis. nih.govresearchgate.net Researchers successfully purified and characterized two novel antibacterial peptides from the coelomocyte extracts of this species, naming them strongylocin 1 and 2. nih.gov These were the first antimicrobial peptides to be reported from sea urchins. nih.govresearchgate.net

The native this compound is a cationic, defensin-like peptide with a molecular weight of 5.8 kDa. nih.govuit.no It is composed of 51 amino acids and features a distinctive pattern of cysteine distribution, which is not similar to other known AMPs. nih.govgwu.edu The precursor protein for this compound (isoforms 2a and 2b) is composed of 89 and 90 amino acids, respectively, which includes a 38-amino acid preprosequence. nih.govresearchgate.net A notable characteristic of the mature this compound peptide is the likely presence of bromotryptophan as its first amino acid, a post-translational modification. nih.govresearchgate.net

Genetic analysis revealed that the gene for Strongylocin 2a/b contains three introns and four exons, a structure also observed in homologous genes in related species. nih.govresearchgate.net Studies on the expression of these peptides within the coelomocytes of S. droebachiensis have shown that different cell types have distinct AMP expression profiles. Transcripts of this compound have been specifically detected in phagocytes and red spherule cells. uit.no

Following the initial discovery in S. droebachiensis, homologous peptides of this compound have been identified in several other echinoid species.

Strongylocentrotus purpuratus : Putative proteins homologous to the strongylocins, named SpStrongylocins, were identified in the purple sea urchin, a sister species to S. droebachiensis. nih.govnih.gov To confirm their function, cDNAs for SpStrongylocin 1 and Spthis compound were cloned and expressed recombinantly. nih.govresearchgate.net The resulting purified peptides demonstrated antibacterial activity, confirming their role as functional AMPs. gwu.edunih.gov

Echinus esculentus : In the edible sea urchin, a homologous peptide named Eethis compound was isolated from its haemocytes (coelomocytes). nih.govplos.orgresearchgate.net This peptide contains six cysteine residues that form three disulfide bonds. nih.govplos.orgsemanticscholar.org Mass spectrometric and NMR analyses revealed that Eethis compound, along with other peptides from this species, contains post-translationally brominated tryptophan residues at the 6th position of the indole (B1671886) ring. nih.gov

Lytechinus pictus : A homolog of this compound, termed Lpthis compound, was identified in the genome of the sea urchin Lytechinus pictus. escholarship.org Its genomic DNA sequence shows a characteristic structure with 4 exons and 3 introns, consistent with that of this compound from S. droebachiensis. escholarship.org

The identification of these homologs across different sea urchin species highlights the conserved nature of this antimicrobial peptide family within echinoids.

Purification Methodologies

The isolation of native this compound from S. droebachiensis was achieved through the extraction of coelomocytes, the immune cells found in the coelomic fluid of the sea urchin. nih.govmdpi.com A common general strategy for purifying peptides from such complex biological mixtures is bioassay-guided purification. nih.govsemanticscholar.org This method involves fractionating the initial extract and testing the antibacterial activity of each fraction to guide the subsequent purification steps. semanticscholar.org

For peptide purification, reversed-phase high-performance liquid chromatography (RP-HPLC) is a standard and highly effective technique. bachem.com This method separates peptides based on their hydrophobicity, using a stationary phase (commonly C18-modified silica) and a mobile phase with an increasing gradient of an organic solvent like acetonitrile. bachem.com

In the case of the homologous SpStrongylocins 1 and 2 from S. purpuratus, which were produced recombinantly in Escherichia coli, a different purification strategy was employed. nih.govresearchgate.net The peptides were expressed as fusion proteins containing purification tags. nih.gov This allowed for initial purification using affinity chromatography (e.g., Ni2+ chromatography). Following purification, the fusion tags were cleaved off using a specific protease, such as enterokinase, to release the mature SpStrongylocin peptides. nih.govresearchgate.net

Molecular Structure and Post Translational Modifications of Strongylocin 2

Primary Amino Acid Sequence Analysis

The mature Strongylocin 2 peptide from S. droebachiensis consists of 51 or 52 amino acids, with a molecular mass of approximately 5.8 kDa. researchgate.netmdpi.com Its amino acid composition renders it a cationic, defensin-like peptide. researchgate.netnih.gov While the precise sequence for the S. droebachiensis variant is not fully detailed in the provided data, analysis of its homolog in S. purpuratus, Spthis compound, reveals a mature peptide of 52 amino acids. gwu.edu The sequences are characterized by an abundance of positively charged and hydrophobic amino acids, a common feature of AMPs that allows for interaction with anionic microbial membranes. plos.orgsemanticscholar.org

Table 1: Characteristics of this compound and its Homologs

Feature S. droebachiensis this compound S. purpuratus Spthis compound E. esculentus Eethis compound
Organism Green Sea Urchin Purple Sea Urchin Edible Sea Urchin
Mature Peptide Length 51-52 amino acids researchgate.netmdpi.com 52 amino acids gwu.edu 51 amino acids uniprot.org
Molecular Mass ~5.8 kDa researchgate.netnih.gov ~11 kDa (recombinant fusion) gwu.edu Not specified

| Key Feature | Cationic, defensin-like researchgate.netnih.gov | Shares cysteine pattern gwu.edu | Homologous to S. droebachiensis plos.orgnih.gov |

Cysteine Residue Pattern and Disulfide Bond Connectivity

A defining characteristic of this compound is the presence of six conserved cysteine residues. researchgate.netmdpi.comresearchgate.net These cysteines form three intramolecular disulfide bonds, creating a stable, cysteine-rich structure. plos.orgnih.govmdpi.comsemanticscholar.orgresearchgate.net The specific arrangement of these cysteines constitutes a novel pattern that does not show similarity to other known families of antimicrobial peptides. researchgate.netnih.gov This unique cysteine distribution is a hallmark of the strongylocin family, with the location pattern being conserved between the strongylocins from S. droebachiensis and the homologous SpStrongylocins. gwu.edu However, the precise connectivity of the three disulfide bridges has not been fully elucidated. gwu.edu

The three disulfide bridges are fundamental to the structure and function of this compound. These covalent cross-links are crucial for stabilizing the peptide's tertiary structure. gwu.eduresearchgate.net This stabilization is not only important for correct molecular folding and subsequent biological activity but also provides significant protection against degradation by proteases. gwu.edu The robust, folded conformation maintained by the disulfide bonds is a key element for the peptide's stability and its ability to function effectively. researchgate.netgwu.edu

Detection and Characterization of Brominated Tryptophan Residues

One of the most significant post-translational modifications in this compound is the bromination of a tryptophan (Trp) residue. This modification was initially suggested by a discrepancy between the measured molecular mass of the native peptide and the mass calculated from its deduced amino acid sequence. researchgate.netnih.gov Subsequent, more detailed analyses using mass spectrometry and Nuclear Magnetic Resonance (NMR) on the homologous peptide Eethis compound confirmed the presence of a post-translationally added bromine atom on a tryptophan residue. plos.orgnih.govresearchgate.net

In the native this compound from S. droebachiensis, the bromination occurs on the N-terminal tryptophan residue of the mature peptide. researchgate.netmdpi.comuit.no Studies on the homolog Eethis compound have precisely identified the site of this halogenation. NMR analysis demonstrated that the bromine atom is attached to the 6-position of the tryptophan's indole (B1671886) ring. plos.orgnih.govresearchgate.netplos.org This 6-Br-Trp modification is located at the very beginning of the mature peptide sequence (position 39 of the precursor protein). uniprot.org This specific modification is conserved, as the corresponding tryptophan residue is present in the same position in the sequence of Spthis compound. gwu.eduresearchgate.net

Precursor Processing and Maturation

This compound is synthesized as a larger, inactive precursor molecule known as a pre-propeptide, which undergoes processing to yield the mature, active peptide. researchgate.netmdpi.com The full pre-propeptide of S. droebachiensis this compound consists of 89 or 90 amino acids. researchgate.netnih.govmdpi.com This precursor is composed of three distinct regions: an N-terminal signal peptide, a prosequence (or pro-region), and the C-terminal mature peptide. researchgate.net

The processing pathway involves the cleavage of the signal peptide and the prosequence. The signal peptide, which is 22 amino acids long in the homologs Spthis compound and Eethis compound, directs the precursor for translocation. plos.orggwu.eduuniprot.org Following the signal peptide is a prosequence of 13 to 16 amino acids. plos.orggwu.edu This prosequence is acidic, containing several negatively charged amino acids, which is thought to neutralize the strong positive charge of the mature peptide region. researchgate.netgwu.edu This neutralization may help stabilize the precursor and act as an intracellular chaperone to ensure proper folding. researchgate.netgwu.edu The final step is the proteolytic cleavage of this prosequence, which releases the mature, 51- or 52-amino acid cationic peptide, rendering it fully active. researchgate.netgwu.edu

Table 2: Compound Names Mentioned

Compound Name
Strongylocin 1
This compound
SpStrongylocin 1
Spthis compound
EeCentrocin 1
EeCentrocin 2
Eethis compound
Tryptophan
Cysteine

Signal Peptide and Prosequence Characteristics

The initial synthesis of this compound results in a prepropeptide that includes a signal peptide and a prosequence, which are subsequently cleaved. uit.nonih.gov The signal peptide directs the nascent peptide for translocation, while the prosequence plays a crucial role in its subsequent handling within the cell. uit.noresearchgate.net

The length of the signal peptide and prosequence varies between different species of sea urchins. For instance, in Lytechinus pictus, Lpthis compound has a signal peptide of 22 amino acids (aa) followed by an 18 aa prosequence. escholarship.org Similarly, Eethis compound from Echinus esculentus is described as having a 22 aa signal peptide and a 16 aa prosequence. nih.govuniprot.org In the green sea urchin, Strongylocentrotus droebachiensis, Strongylocin 2a and 2b isoforms are composed of a combined preprosequence of 38 amino acids. nih.govresearchgate.net Bioinformatic analysis predicts a cleavage site for the signal peptide between amino acids 22 and 23 for several strongylocins. researchgate.net

An interesting characteristic is the conservation of the signal peptide sequence. The Spthis compound, found in Strongylocentrotus purpuratus, surprisingly shares an identical signal peptide with Strongylocin 1, rather than its own type 2 counterpart. gwu.eduresearchgate.netresearchgate.netresearchgate.net This suggests that this compound may utilize a different intracellular trafficking pathway compared to other sea urchin AMPs. researchgate.net The prosequences of strongylocins are characteristically negatively charged. gwu.eduresearchgate.net

Below is a data table summarizing the characteristics of this compound precursor elements in different species.

SpeciesCompound NameSignal Peptide Length (amino acids)Prosequence Length (amino acids)Total Preprosequence Length (amino acids)
Lytechinus pictusLpthis compound22 escholarship.org18 escholarship.org40
Echinus esculentusEethis compound22 nih.govuniprot.org16 nih.govuniprot.org38
Strongylocentrotus droebachiensisStrongylocin 2a/2bNot specifiedNot specified38 nih.govresearchgate.net

Note: For Strongylocentrotus droebachiensis, sources provide a combined length for the preprosequence.

Role of Prosequences in Intracellular Processing and Peptide Activation

The prosequence of this compound is essential for the correct folding, stabilization, and regulation of the peptide's activity. gwu.eduresearchgate.net One of its primary functions is to act as an intracellular chaperone, guiding the proper conformation of the mature peptide, which is rich in cysteine residues that form stabilizing disulfide bonds. gwu.eduresearchgate.netplos.orgresearchgate.net

The mature this compound peptide is cationic (positively charged), a common feature of antimicrobial peptides that facilitates interaction with negatively charged microbial membranes. nih.gov The prosequence, in contrast, is negatively charged. gwu.eduresearchgate.net This negative charge is thought to neutralize the positive charge of the mature peptide region within the precursor molecule. gwu.eduresearchgate.net This neutralization serves two key purposes: it stabilizes the precursor and, crucially, it keeps the peptide in an inactive state, effectively silencing its potent antimicrobial activity. uit.noescholarship.org This prevents any potential damage to the host's own cells during synthesis and storage. gwu.eduescholarship.org

The final step in generating the functional antimicrobial peptide is the proteolytic cleavage and removal of the prosequence. gwu.eduresearchgate.net This process of maturation exposes the positively charged regions of the peptide, altering its conformation and charge, which "activates" it. escholarship.org Once activated, the mature this compound can effectively carry out its antimicrobial functions. researchgate.netescholarship.org Therefore, the preprosequence is critical for the translocation and inactivation of the precursor molecule until the mature peptide acquires its biological function through post-translational modifications. uit.no

Genetic and Genomic Organization of Strongylocin 2

cDNA and Genomic Sequence Analysis

The characterization of Strongylocin 2 has been significantly advanced through the analysis of its complementary DNA (cDNA) and genomic sequences. In the purple sea urchin, Strongylocentrotus purpuratus, the cDNA for Spthis compound (GenBank accession number GU116567) features a coding region of 261 nucleotides, a 70-nucleotide 5' untranslated region (UTR), and a 333-nucleotide 3' UTR. researchgate.netgwu.edu The deduced amino acid sequence reveals that Spthis compound is composed of a pre-pro-region and a mature peptide of 52 amino acids. gwu.edu

In the green sea urchin, Strongylocentrotus droebachiensis, two isoforms, Strongylocin 2a and 2b, have been identified, consisting of 89 and 90 amino acids, respectively, which includes a 38-amino acid preprosequence. nih.govresearchgate.net A homolog found in Lytechinus pictus, Lpthis compound, has a nucleic acid coding sequence that spans 4,271 base pairs. escholarship.org The analysis of the deduced amino acid sequences for Strongylocins indicates they are synthesized as a precursor protein containing a signal peptide, a prosequence, and the mature peptide. researchgate.net

Table 1: cDNA Characteristics of this compound Homologs
SpeciesHomologGenBank AccessionCoding Region (nt)5' UTR (nt)3' UTR (nt)Reference
Strongylocentrotus purpuratusSpthis compoundGU11656726170333 researchgate.netgwu.edu
Lytechinus pictusLpthis compoundNot specified4271 (genomic)Not specifiedNot specified escholarship.org
Strongylocentrotus droebachiensisSdStrongylocin 2a/2bNot specifiedNot specifiedNot specifiedNot specified nih.govresearchgate.net

Exon-Intron Architecture of this compound Genes

The genomic organization of this compound genes is characterized by a multiple exon-intron structure. In S. droebachiensis, the genes for Strongylocin 2a and 2b contain three introns and four exons. nih.govresearchgate.net This structural arrangement is also conserved in the putative strongylocin genes of S. purpuratus. nih.govresearchgate.net

Further detailed analysis in L. pictus has confirmed this characteristic four-exon structure for the Lpthis compound gene. escholarship.org The four exons have lengths of 97, 101, 79, and 17 base pairs, respectively. escholarship.org The fourth exon is notable for containing a long untranslated region. escholarship.org This genomic structure, with multiple small exons separated by introns, is a common feature among antimicrobial peptide genes. escholarship.org

Evolutionary Conservation and Homology Across Echinodermata

This compound belongs to the defensin (B1577277) subfamily of antimicrobial peptides and exhibits significant evolutionary conservation across various echinoderm species. escholarship.org A defining feature is the highly conserved pattern of six cysteine residues, with the fourth and fifth cysteines being adjacent to each other. escholarship.orgescholarship.org This specific arrangement is crucial for the formation of disulfide bridges that stabilize the peptide's structure. escholarship.org

Homologs of this compound have been identified in several sea urchin species, including S. droebachiensis (SdStrongylocin), S. purpuratus (SpStrongylocin), Echinus esculentus (EeStrongylocin), Lytechinus pictus (LpStrongylocin), and L. variegatus. escholarship.orgnih.gov Amino acid sequence alignments reveal a high degree of identity in the mature peptide region among these homologs. For instance, Eethis compound shares 68-69% identity with SdStrongylocin 2a and 2b. nih.gov The presequence and prosequence regions also show levels of similarity, though generally lower than the mature peptide. nih.gov Phylogenetic analysis indicates that while Strongylocin 1 and 2 are phylogenetically separate, they likely share a common ancestor. nih.gov

Table 2: Amino Acid Sequence Alignment of the Mature Peptide Region of this compound Homologs
SpeciesSequenceReference
L. pictusWFRGRFCRGSCKPSGRGGRCVCTFCTKFGKCRGGRCGGVC escholarship.org
L. variegatusWFRGRFCRGSCKPSGRGGRCVCTFCTKFGKCRGGRCGGVC escholarship.org
S. purpuratusWFRGRFCRGSCKPSGRGGRCVCTFCTKFGKCRGGRCGGVC escholarship.org
S. droebachiensisWFRGRFCRGSCKPSGRGGRCVCTFCTKFGKCRGGRCGGVC escholarship.org

Transcriptional Regulation and Expression Patterns

The expression of the this compound gene is tightly regulated, showing distinct patterns in response to immune challenges and during different developmental stages.

The transcription of this compound is significantly induced upon bacterial exposure, highlighting its role in the sea urchin's immune defense. In S. droebachiensis, the gene expression of this compound is increased in phagocytes and red spherule cells following in vitro exposure to Escherichia coli. researchgate.net Similarly, in L. pictus larvae, the Lpthis compound gene is transcribed by epithelial cells as a response to bacterial challenge. escholarship.org Following a 6-hour exposure to Vibrio species, a notable accumulation of Lpthis compound transcripts is observed within the gut, suggesting expression by gut epithelial cells. escholarship.org

The expression of this compound is also regulated in a spatiotemporal manner throughout larval development and metamorphosis. In the green sea urchin, S. droebachiensis, this compound transcripts begin to appear at the early pluteus and 6-arm larval stages, which may be linked to the new immune challenges that arise with feeding. uit.nonih.gov

In L. pictus, the expression pattern is more nuanced. Under normal conditions, very few uninfected 3-day-old larvae show any signal for Lpthis compound transcripts, and when present, it is localized near the midgut. escholarship.org In these early larval stages, significant transcription of Lpthis compound occurs primarily in response to a bacterial infection. escholarship.orgescholarship.org However, as the larvae approach metamorphosis, there is an upregulation of Lpthis compound transcription, with transcripts accumulating in cells within the developing adult structures, independent of immediate bacterial challenge. escholarship.orgescholarship.org This suggests a dual role for this compound, not only in immediate immune defense but also in developmental processes leading to metamorphosis.

Biological Activities and Mechanisms of Action of Strongylocin 2

Broad-Spectrum Antimicrobial Activity

Strongylocin 2 demonstrates a wide range of activity, effectively inhibiting the growth of both Gram-positive and Gram-negative bacteria. researchgate.netnih.govgwu.edu Its efficacy has been quantified through Minimum Inhibitory Concentration (MIC) assays across various bacterial species. gwu.eduresearchgate.netresearchgate.net Homologues of the peptide, such as Eethis compound from the edible sea urchin Echinus esculentus, also exhibit this broad-spectrum activity. researchgate.netuniprot.org

This compound and its homologues have shown potent activity against several Gram-positive bacteria. researchgate.netscispace.com Studies on recombinant Spthis compound revealed significant inhibitory effects on Corynebacterium glutamicum and Staphylococcus aureus. gwu.edu Specifically, C. glutamicum was found to be more susceptible to Spthis compound than its counterpart, SpStrongylocin 1. gwu.edu Native strongylocins isolated from S. droebachiensis and Eethis compound from E. esculentus also display strong activity against these strains. nih.govresearchgate.netresearchgate.net

PeptideBacterial Strain (Gram-Positive)Minimum Inhibitory Concentration (MIC) in µMSource Organism
This compoundStaphylococcus aureus2.5S. droebachiensis
This compoundCorynebacterium glutamicum2.5S. droebachiensis
Spthis compound (recombinant)Staphylococcus aureus (ATCC 9144)15.0S. purpuratus
Spthis compound (recombinant)Corynebacterium glutamicum (ATCC 13032)3.8S. purpuratus
Eethis compound (native mix with EeCentrocin 2)Staphylococcus aureus (ATCC 9144)1.56 - 3.13E. esculentus
Eethis compound (native mix with EeCentrocin 2)Corynebacterium glutamicum (ATCC 13032)0.78 - 1.56E. esculentus

The antimicrobial spectrum of this compound extends robustly to Gram-negative bacteria. nih.govgwu.eduscispace.com Research on native strongylocins confirmed their potent activity against these bacteria. nih.gov Recombinant Spthis compound was active against Escherichia coli and Listonella anguillarum (also known as Vibrio anguillarum). gwu.edunih.gov Furthermore, Eethis compound, a homologue from Echinus esculentus, showed inhibitory activity against E. coli and Pseudomonas aeruginosa. researchgate.net

PeptideBacterial Strain (Gram-Negative)Minimum Inhibitory Concentration (MIC) in µMSource Organism
This compoundListonella anguillarum1.3S. droebachiensis
This compoundEscherichia coli5.0S. droebachiensis
Spthis compound (recombinant)Listonella anguillarum15.0S. purpuratus
Spthis compound (recombinant)Escherichia coli (ATCC 25922)7.5S. purpuratus
Eethis compound (native mix with EeCentrocin 2)Escherichia coli (ATCC 25922)3.13 - 6.25E. esculentus
Eethis compound (native mix with EeCentrocin 2)Pseudomonas aeruginosa (ATCC 27853)1.56E. esculentus

Elucidation of Antimicrobial Mechanism

The mode of action of this compound distinguishes it from many other antimicrobial peptides that function by disrupting bacterial cell membranes. gwu.edunih.gov

Research strongly indicates that this compound operates via a non-membranolytic mechanism. uit.nogwu.edu Studies using membrane integrity assays on E. coli treated with recombinant SpStrongylocins showed no increase in membrane permeability. nih.govresearchgate.netnih.gov This finding suggests that the peptide does not kill bacteria by forming pores or causing extensive rupture of the plasma membrane. gwu.edutandfonline.com Instead, it is proposed that the peptide translocates across the bacterial membrane to act on internal components. gwu.edunih.gov This intracellular mode of action is a key characteristic of its antimicrobial function. nih.govresearchgate.net

Following the determination of a non-membranolytic mechanism, the bactericidal activity of this compound is attributed to its interaction with intracellular targets. gwu.edunih.govnih.gov While the specific molecular target has not been definitively elucidated, several mechanisms common to other AMPs with similar modes of action have been proposed. gwu.edufrontiersin.org These potential intracellular activities include binding to nucleic acids like DNA, which could inhibit DNA replication, or interfering with protein synthesis by targeting ribosomes or other components of the translational machinery. gwu.eduresearchgate.netfrontiersin.org Another possibility is the interference with the activity of essential enzymes within the bacterial cell. gwu.edufrontiersin.org The exact intracellular pathway remains a subject for further investigation. gwu.edu

A significant advantage of antimicrobial peptides like strongylocins is that bacteria appear to develop resistance to them much less frequently than to conventional antibiotics. plos.orgiomcworld.com It is believed that it is difficult for bacteria to develop resistance to these peptides because they can act through complex mechanisms and may kill bacterial cells quickly. iomcworld.comiomcworld.com While specific studies on the long-term resistance development dynamics against this compound are not extensively detailed, the general properties of AMPs suggest a lower propensity for resistance. iomcworld.comiomcworld.com In a related context, studies on sea urchin larvae have shown that developmental exposure to a complex microbiota can increase the host's resistance to subsequent lethal infections, indicating a potential role for immune priming in the host, which is a different concept from bacterial resistance to the peptide itself. frontiersin.org

Anti-biofilm Properties of this compound and Related Strongylocins

Strongylocins are a family of cysteine-rich antimicrobial peptides (AMPs) identified in sea urchins. iomcworld.complos.orgresearchgate.net These peptides are recognized for their potent activity against a range of Gram-positive and Gram-negative bacteria. researchgate.netresearchgate.net A key aspect of their function, and a subject of growing research interest, is their ability to combat bacterial biofilms. Biofilms are structured communities of microorganisms encased in a self-produced matrix of extracellular polymeric substances (EPS), which are notoriously resistant to conventional antibiotics. iomcworld.comtandfonline.com The mechanisms of action of AMPs like strongylocins against biofilms are multifaceted and can occur at various stages of biofilm development. iomcworld.comiomcworld.com

While detailed research focusing exclusively on the anti-biofilm properties of this compound is specific, the activities of the broader strongylocin family provide significant insights. Strongylocins, including this compound, are defensin-like, cationic peptides characterized by a unique pattern of six cysteine residues that form three disulfide bonds. iomcworld.complos.orgnih.gov This structure is crucial for their stability and antimicrobial function. iomcworld.com Homologous peptides, such as Eethis compound from the sea urchin Echinus esculentus, also exhibit these structural features. plos.orgnih.gov

The general anti-biofilm mechanisms of AMPs involve disrupting the initial attachment of bacteria to surfaces, killing early colonizers to prevent biofilm maturation, or interfering with quorum sensing (QS), the cell-to-cell communication system bacteria use to coordinate biofilm formation. iomcworld.comiomcworld.com The primary mode of action for many AMPs is the permeabilization of the bacterial cytoplasmic membrane, a mechanism that is effective even against the slow-growing or non-dividing bacteria found within the protective layers of a biofilm. iomcworld.com

Research on peptides from the sea urchin Paracentrotus lividus has demonstrated significant activity in preventing the formation of biofilms by pathogens like Staphylococcus and Pseudomonas aeruginosa. iomcworld.com For instance, sub-MIC (Minimum Inhibitory Concentration) levels of a 5-kDa peptide fraction from P. lividus coelomocytes were effective against both young (6-hour) and mature (24-hour) staphylococcal biofilms. iomcworld.com While not this compound itself, this highlights the potential of related sea urchin peptides in biofilm inhibition.

Studies on a homolog, Eethis compound, have provided more direct evidence of its antimicrobial efficacy, which is a prerequisite for anti-biofilm activity. The table below summarizes the minimum inhibitory concentrations (MICs) of Eethis compound against several bacterial strains, indicating its potent antibacterial action. researchgate.net

Bacterial StrainTypeMIC (μM)
Corynebacterium glutamicumGram-positive0.7 μM
Staphylococcus aureusGram-positive3.13 μM
Escherichia coliGram-negativeNot specified
Pseudomonas aeruginosaGram-negative1.56 μM

The potent activity of strongylocins against bacteria such as P. aeruginosa and S. aureus is particularly relevant, as these are well-known for forming resilient biofilms that contribute to chronic infections. researchgate.netmdpi.com The ability of strongylocins to act on bacterial membranes suggests they could be effective in disrupting the integrity of the biofilm structure and eliminating the embedded bacteria. iomcworld.com Further research is necessary to fully elucidate the specific anti-biofilm mechanisms of this compound, including its effects on EPS production, quorum sensing pathways, and biofilm dispersal.

Structure Activity Relationship Sar Studies of Strongylocin 2

Impact of Cysteine Residues and Disulfide Bonds on Activity

Strongylocin 2 is characterized by the presence of six cysteine residues, which form three intramolecular disulfide bonds. plos.orgresearchgate.netnih.gov These bonds are crucial for maintaining the peptide's three-dimensional conformation, which is essential for its antimicrobial activity. iomcworld.comuit.no The disulfide bridges provide structural stability and protect the peptide from degradation by proteases. uit.nomdpi.com This enhanced stability is a key feature for its potential in therapeutic applications. mdpi.com

The arrangement of cysteines in strongylocins is unique compared to other defensin-like peptides, suggesting a novel structural fold. researchgate.netuit.no While the precise connectivity of the three disulfide bonds in the native peptide is not yet fully determined, their importance is undisputed. uit.no Studies on other cysteine-rich AMPs have shown that linearization of the peptide by reducing the disulfide bonds often leads to a complete loss of antimicrobial activity. For instance, the replacement of cysteine residues with amino acids like alanine (B10760859) has been shown to inactivate similar peptides. uit.noscispace.comcusat.ac.in Recombinant versions of strongylocin homologues, such as Spthis compound, have demonstrated antimicrobial activity, indicating that at least some of the crucial disulfide bonds can form correctly during recombinant expression. gwu.edu

The rigid structure conferred by the disulfide bonds is thought to be a primary determinant of the peptide's function, likely by presenting the active residues in the correct spatial orientation for interaction with microbial targets. iomcworld.comuit.no

Role of Tryptophan Residues and Bromination in Antimicrobial Efficacy

A significant feature of native this compound is the post-translational modification of a tryptophan (Trp) residue. uit.no Specifically, the N-terminal tryptophan in Sdthis compound is brominated. researchgate.netmdpi.com This bromotryptophan is a notable characteristic, as halogenation of amino acids is a known strategy in marine organisms to enhance the stability and activity of bioactive peptides. mdpi.commdpi.com

Interestingly, studies on recombinant Spthis compound from the purple sea urchin, S. purpuratus, which has a conserved tryptophan at the same position, have shown that the peptide retains antimicrobial activity even without the bromine modification. gwu.eduresearchgate.net This suggests that while bromination may not be absolutely essential for the fundamental antimicrobial action, it could play a role in other properties, such as increasing resistance to proteolytic degradation. uit.nomdpi.comgwu.edu This is supported by observations in other brominated peptides where the non-halogenated synthetic versions were equally active but more susceptible to proteases. uit.no

The presence of tryptophan itself, regardless of bromination, is often critical for the function of antimicrobial peptides due to the unique properties of its indole (B1671886) side chain, which can interact with microbial membranes. uit.no

Table 1: Comparison of Native and Recombinant this compound Activity
PeptideSource OrganismTryptophan ModificationAntimicrobial ActivityReference
Sdthis compound (Native)S. droebachiensisBrominatedPotent against Gram-positive and Gram-negative bacteria researchgate.netuit.no
Spthis compound (Recombinant)S. purpuratusNon-brominatedActive against Gram-positive and Gram-negative bacteria gwu.eduresearchgate.net

Analysis of Truncated Analogues and Pharmacophore Identification

To identify the core active region, or pharmacophore, of antimicrobial peptides, studies often involve creating and testing truncated analogues. While specific truncation studies for this compound are not extensively detailed in the available literature, research on the related EeCentrocin 1, which shares structural motifs with strongylocins, has shown that it is possible to significantly shorten the peptide chain while retaining or even enhancing antimicrobial activity. uit.noforskningsradet.no For EeCentrocin 1, a 30-amino acid chain was successfully truncated to a 12-mer that remained potent. uit.no

This type of research suggests that the full-length sequence of this compound may not be entirely necessary for its function. plos.orgnih.gov Identifying the minimal active sequence is a key step toward designing smaller, more cost-effective synthetic analogues. researchgate.net The pharmacophore of such peptides typically consists of a specific arrangement of cationic and hydrophobic residues that facilitate interaction with and disruption of microbial membranes. plos.org Future research involving systematic N-terminal and C-terminal truncations of this compound is needed to precisely map its pharmacophore. plos.orgnih.gov

Rational Design and Optimization of this compound Analogues

The insights gained from SAR studies provide a foundation for the rational design of optimized this compound analogues. The goal of such design is to create peptides with enhanced antimicrobial potency, broader spectrum of activity, and improved stability, while maintaining low toxicity to host cells. researchgate.netlu.se

Strategies for optimization could include:

Amino Acid Substitution: Replacing specific amino acids to increase cationicity or hydrophobicity, which can enhance membrane interaction. For example, substituting neutral or acidic residues with basic ones like lysine (B10760008) could improve activity. uit.nolu.se

Pharmacophore-Based Design: Synthesizing short peptides based on the identified pharmacophore. researchgate.netforskningsradet.no This can lead to smaller, more efficient molecules.

Stabilization: Incorporating non-proteinogenic amino acids or modifying the peptide backbone to increase resistance to proteases, mimicking the effect of natural modifications like bromination. mdpi.com

End-Tagging: Adding hydrophobic amino acid stretches to the ends of the peptide, a technique that has been shown to boost bactericidal activity in other AMPs. lu.se

By applying these rational design principles, it is possible to develop novel peptide-based therapeutics derived from the this compound scaffold that could be effective against drug-resistant pathogens. researchgate.netmdpi.com

Biosynthesis, Production, and Synthetic Methodologies

Endogenous Biosynthetic Pathways in Sea Urchins

In its natural environment, Strongylocin 2 is synthesized as a prepropeptide. This precursor molecule consists of a signal peptide, a prosequence, and the mature peptide region. nih.govuit.no The gene encoding Strongylocin 2a/b in S. droebachiensis contains three introns and four exons, a genomic organization that is also observed for putative strongylocins in the purple sea urchin, Strongylocentrotus purpuratus. nih.gov

The initial transcript undergoes processing to remove the introns and is then translated into the prepropeptide. The signal peptide directs the molecule for secretion, after which it is cleaved off. The remaining propeptide, which includes the prosequence and the mature this compound sequence, is further processed to yield the active, mature peptide. researchgate.net This maturation process involves the cleavage of the prosequence. researchgate.net In S. droebachiensis, this compound is found in phagocytes and red spherule cells, which are types of coelomocytes (immune cells) circulating in the coelomic fluid of the sea urchin. uit.no

A key post-translational modification observed in native this compound from S. droebachiensis is the bromination of a tryptophan residue. nih.gov Specifically, the N-terminal tryptophan of the 51 or 52-residue peptide is brominated. researchgate.net This modification is thought to be catalyzed by enzymes present in the sea urchin.

Homologous genes for strongylocins have also been identified in other sea urchin species, including S. purpuratus and the edible sea urchin Echinus esculentus, suggesting that this family of antimicrobial peptides is a conserved trait among these echinoderms. nih.govplos.org In S. purpuratus, transcripts for this compound have been identified in red spherule cells and phagocytes. escholarship.org

Recombinant Expression and Purification Strategies

To overcome the limitations of isolating this compound from its natural source, which can be time-consuming and yield small quantities, recombinant expression systems have been developed. researchgate.netnih.gov These systems offer a more cost-effective and scalable method for producing the peptide. nih.gov

Escherichia coli is a commonly used host for the recombinant production of this compound homologues, such as Spthis compound from S. purpuratus. nih.govgwu.edu To facilitate expression and purification, the cDNA encoding the mature peptide is cloned into an expression vector. nih.gov Often, the peptide is expressed as a fusion protein containing purification tags, such as a hexahistidine (His6) tag and an S-tag. gwu.edu These tags allow for affinity chromatography, a key step in the purification process. gwu.edu

A protease cleavage site, such as an enterokinase site, is typically engineered between the fusion tags and the Spthis compound sequence. nih.govgwu.edu This allows for the removal of the tags after purification, yielding the mature peptide. nih.gov To enhance the solubility of the expressed fusion peptide, it is often produced in specialized E. coli strains that are tolerant to toxic proteins. nih.govresearchgate.net

The purification process for recombinant Spthis compound generally involves the following steps:

Cell lysis to release the soluble fusion protein. researchgate.net

Affinity chromatography, such as with a Ni2+ sepharose column, to capture the His-tagged fusion peptide. gwu.edu

Enzymatic cleavage with a protease like enterokinase to remove the fusion tags. researchgate.net

Further purification steps to separate the mature peptide from the cleaved tags and the protease.

This recombinant approach has successfully yielded purified SpStrongylocins 1 and 2 that exhibit antimicrobial activity. nih.gov

Chemical Synthesis Approaches for this compound and its Analogues

Chemical synthesis provides an alternative route to obtaining this compound and its analogues, particularly for producing peptides with specific modifications or for shorter fragments. researchgate.net While the synthesis of long peptides with multiple disulfide bonds can be challenging and expensive, it offers precise control over the final product. nih.govresearchgate.net

Solid-phase peptide synthesis (SPPS) is a common method used for producing synthetic peptides. This technique involves the stepwise addition of amino acids to a growing peptide chain that is attached to a solid resin support.

For this compound analogues, such as those from E. esculentus (Eethis compound), chemical synthesis has been employed. nih.gov This includes the synthesis of non-brominated versions of the peptides for comparison and to study the effect of the bromine modification. nih.gov For instance, synthetic peptide analogues of EeCentrocin 1 and 2, which are related antimicrobial peptides from the same organism, have been produced to screen for their biological activities. nih.gov

The synthesis of peptides containing modified amino acids, such as the 6-Br-Trp found in native this compound, can be achieved using specialized building blocks during the SPPS process. Commercial suppliers can synthesize peptides with such modifications. nih.gov

Broader Biological and Ecological Roles

Contribution to Innate Immunity in Marine Invertebrates

Strongylocin 2 is a vital effector molecule in the innate immune system of sea urchins, providing a first line of defense against a wide array of pathogenic microbes. mdpi.comgwu.edu As marine invertebrates exist in environments with high bacterial and viral loads, a robust innate immune response is critical for their survival. mdpi.com this compound, along with its counterpart Strongylocin 1, are cationic, cysteine-rich peptides that exhibit potent antimicrobial activity against both Gram-positive and Gram-negative bacteria. researchgate.netmdpi.comgwu.edu

These peptides are categorized as a subfamily of defensins, characterized by a high number of cysteine residues that form disulfide bridges, stabilizing the peptide's structure and contributing to its antimicrobial efficacy. escholarship.orgiomcworld.com The unique cysteine distribution pattern in strongylocins distinguishes them from other known AMPs. researchgate.netmdpi.com

In the green sea urchin, Strongylocentrotus droebachiensis, this compound transcripts have been identified in specific types of immune cells known as coelomocytes, namely red spherule cells and phagocytes. uit.noescholarship.orgnih.gov This localization suggests a direct role in combating infections within the coelomic fluid. uit.noiomcworld.com Homologs of this compound have also been identified in other sea urchin species, including the purple sea urchin (Strongylocentrotus purpuratus) and the edible sea urchin (Echinus esculentus), where they are also believed to be key components of the immune defense system. gwu.eduplos.orgresearchgate.net Studies on recombinant Spthis compound from S. purpuratus have confirmed its antibacterial properties. uit.nogwu.edu The constant presence of strongylocins in the circulating coelomocytes of S. droebachiensis points to their role as a ready defense mechanism against invading pathogens. gwu.edu

The antimicrobial action of this compound is potent, with minimum inhibitory concentrations (MIC) against various bacteria ranging from 0.78 µM to 3.13 µM. uniprot.orguit.no Interestingly, the mechanism of action for SpStrongylocins appears to be non-lytic, suggesting they may inhibit bacterial growth by targeting intracellular processes rather than disrupting the cell membrane. uit.nogwu.edu

Involvement in Sea Urchin Development and Metamorphosis

Beyond its role in adult immunity, this compound has been implicated in the complex processes of sea urchin larval development and metamorphosis. escholarship.orgescholarship.org The transition from a planktonic larva to a benthic juvenile is a critical and vulnerable stage in the sea urchin life cycle. researchgate.net

Research on the sea urchin Lytechinus pictus has identified a homolog of this compound, termed Lpthis compound. escholarship.org The expression of Lpthis compound is dynamically regulated throughout larval development. escholarship.orgescholarship.org In early larval stages, its transcription is induced upon bacterial infection, highlighting its role in larval immunity. escholarship.orgescholarship.org As the larva approaches metamorphosis, the transcription of Lpthis compound is upregulated and accumulates in cells within the developing adult structures. escholarship.org This spatiotemporal regulation suggests a dual function for the peptide: defending the larva from pathogens and potentially playing a role in the developmental processes leading to metamorphosis. escholarship.org

It is hypothesized that AMPs like this compound may act as a link between the detection of bacterial cues in the environment and the initiation of metamorphosis. escholarship.org Many marine invertebrate larvae rely on specific bacterial signals to identify suitable habitats for settlement and transformation into their adult form. escholarship.org The upregulation of this compound in late-stage larvae could be part of the molecular cascade that responds to these environmental cues, thereby influencing the timing and success of metamorphosis. escholarship.org Strongylocins are expressed in the early pluteus stage of the green sea urchin, further indicating their importance during larval development. nih.gov

Ecological Significance in Marine Environments

The involvement of this compound in metamorphosis, potentially by mediating responses to bacterial cues, highlights the intricate interactions between marine invertebrates and the microbial world. escholarship.org The ability of larvae to successfully settle in appropriate benthic environments is fundamental to population replenishment and the maintenance of marine biodiversity.

Furthermore, the discovery and characterization of novel AMPs like this compound from marine invertebrates are of significant scientific interest. mdpi.complos.org The unique structures and potent activities of these peptides make them potential templates for the development of new antimicrobial agents to combat antibiotic-resistant bacteria, a growing threat to human health. mdpi.comfrontiersin.org The marine environment, with its vast and often extreme conditions, is a rich source of such unique bioactive molecules. mdpi.comfrontiersin.orgresearchgate.net

Future Research Directions

Exploration of Novel Homologues in Undiscovered Marine Species

The discovery of Strongylocin 2 homologues in different sea urchin species like S. purpuratus and E. esculentus suggests that this class of peptides is widespread among echinoderms. plos.orgresearchgate.netmdpi.com A genomic approach to mine the genomes and transcriptomes of other, yet-to-be-studied marine species for sequences similar to this compound could be a fruitful venture. plos.orgnih.gov This bioinformatic approach, combined with traditional bioassay-guided purification from marine invertebrate extracts, could lead to the discovery of a diverse array of novel strongylocin-like peptides with potentially unique properties and activities. The evolutionary relationships between these homologues can also provide insights into the diversification of immune effectors in marine invertebrates. plos.orgnih.gov

Development of High-Throughput Screening Assays for Analog Discovery

To explore the full therapeutic potential of this compound, the development of high-throughput screening (HTS) assays is essential for the discovery of novel and improved analogues. asm.orgnih.gov HTS methods, such as those based on peptide microarrays or fluorescence resonance energy transfer (FRET), can rapidly screen large combinatorial libraries of synthetic peptide analogues for enhanced antimicrobial activity, stability, or reduced toxicity. asm.orgacs.orgresearchgate.net For instance, a pH-controlled FRET-based assay has been proposed as a simple and effective method for screening AMP candidate libraries. asm.org Another approach involves the SPOT technique, which allows for the rapid parallel synthesis and screening of peptide arrays on cellulose. nih.gov These technologies will accelerate the identification of lead compounds for potential drug development. researchgate.net

Investigation into Post-Translational Modification Enzymes and Pathways

A key feature of native this compound is the post-translational bromination of a tryptophan residue, specifically the formation of L-6-bromotryptophan. nih.govacs.orgresearchgate.net This modification is also observed in the Eethis compound homologue. plos.orgmdpi.com While recombinant Spthis compound, which lacks this modification, still exhibits antimicrobial activity, the bromination may play a role in enhancing peptide activity or stability in its natural environment. asm.orggwu.edu A significant area for future research is the identification and characterization of the enzymes responsible for this specific bromination. Investigating the biosynthetic pathways leading to this modification in sea urchins will provide valuable knowledge on the generation of this and other halogenated natural products in marine organisms. nih.govagarwallab.comnih.gov Understanding these enzymatic processes could also enable the biocatalytic production of brominated peptide analogues with improved properties.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.